molecular formula C18H19ClN2O4S B6782842 N-[[1-(1,3-benzodioxol-5-yl)cyclohexyl]methyl]-4-chloro-3-oxo-1,2-thiazole-5-carboxamide

N-[[1-(1,3-benzodioxol-5-yl)cyclohexyl]methyl]-4-chloro-3-oxo-1,2-thiazole-5-carboxamide

Cat. No.: B6782842
M. Wt: 394.9 g/mol
InChI Key: KIZOIYVHYHIBSR-UHFFFAOYSA-N
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Description

N-[[1-(1,3-benzodioxol-5-yl)cyclohexyl]methyl]-4-chloro-3-oxo-1,2-thiazole-5-carboxamide is a complex organic compound featuring a benzodioxole moiety, a cyclohexyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(1,3-benzodioxol-5-yl)cyclohexyl]methyl]-4-chloro-3-oxo-1,2-thiazole-5-carboxamide typically involves multiple steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized via the cyclization of catechol with formaldehyde under acidic conditions.

    Cyclohexyl Group Introduction: The cyclohexyl group is introduced through a Friedel-Crafts alkylation reaction, where cyclohexyl chloride reacts with the benzodioxole in the presence of a Lewis acid catalyst like aluminum chloride.

    Thiazole Ring Formation: The thiazole ring is formed by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Final Coupling: The final step involves coupling the benzodioxole-cyclohexyl intermediate with the thiazole derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The chloro group on the thiazole ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under mild conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, N-[[1-(1,3-benzodioxol-5-yl)cyclohexyl]methyl]-4-chloro-3-oxo-1,2-thiazole-5-carboxamide has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. Its interactions with biological macromolecules are of particular interest in the study of enzyme kinetics and inhibition.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anticancer agent, particularly due to its ability to induce apoptosis in cancer cells.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-[[1-(1,3-benzodioxol-5-yl)cyclohexyl]methyl]-4-chloro-3-oxo-1,2-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can interact with hydrophobic pockets in proteins, while the thiazole ring can form hydrogen bonds with amino acid residues. These interactions can inhibit enzyme activity or modulate receptor function, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[[1-(1,3-benzodioxol-5-yl)cyclohexyl]methyl]-4-chloro-3-oxo-1,2-thiazole-5-carboxamide: Unique due to its specific combination of functional groups.

    N-[[1-(1,3-benzodioxol-5-yl)cyclohexyl]methyl]-4-chloro-3-oxo-1,2-thiazole-5-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.

    N-[[1-(1,3-benzodioxol-5-yl)cyclohexyl]methyl]-4-chloro-3-oxo-1,2-thiazole-5-sulfonamide: Contains a sulfonamide group, which can alter its biological activity.

Uniqueness

The uniqueness of this compound lies in its specific combination of a benzodioxole moiety, a cyclohexyl group, and a thiazole ring. This combination provides a distinct set of chemical and biological properties that can be exploited for various applications in research and industry.

Properties

IUPAC Name

N-[[1-(1,3-benzodioxol-5-yl)cyclohexyl]methyl]-4-chloro-3-oxo-1,2-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O4S/c19-14-15(26-21-16(14)22)17(23)20-9-18(6-2-1-3-7-18)11-4-5-12-13(8-11)25-10-24-12/h4-5,8H,1-3,6-7,9-10H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIZOIYVHYHIBSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CNC(=O)C2=C(C(=O)NS2)Cl)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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